
2-(2-Bromo-4-fluorobenzyl)-4,5-dichloropyridazin-3(2h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-4-fluorobenzyl)-4,5-dichloropyridazin-3(2h)-one is a complex organic compound that features a pyridazinone core substituted with bromine, fluorine, and chlorine atoms
Métodos De Preparación
The synthesis of 2-(2-Bromo-4-fluorobenzyl)-4,5-dichloropyridazin-3(2h)-one typically involves multi-step organic reactions. One common route starts with the preparation of 2-bromo-4-fluorobenzyl alcohol, which is then subjected to further reactions to introduce the pyridazinone moiety and the dichloro substitution . Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
2-(2-Bromo-4-fluorobenzyl)-4,5-dichloropyridazin-3(2h)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(2-Bromo-4-fluorobenzyl)-4,5-dichloropyridazin-3(2h)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-4-fluorobenzyl)-4,5-dichloropyridazin-3(2h)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparación Con Compuestos Similares
2-(2-Bromo-4-fluorobenzyl)-4,5-dichloropyridazin-3(2h)-one can be compared with similar compounds such as:
2-Bromo-4-fluorobenzyl alcohol: A precursor in the synthesis of the target compound.
2-Bromo-4-fluorophenylacetonitrile: Another compound with similar substituents but different core structure.
2-Bromo-4-fluorophenol: Shares the bromo and fluoro substituents but has a phenol group instead of a pyridazinone core
Propiedades
Fórmula molecular |
C11H6BrCl2FN2O |
|---|---|
Peso molecular |
351.98 g/mol |
Nombre IUPAC |
2-[(2-bromo-4-fluorophenyl)methyl]-4,5-dichloropyridazin-3-one |
InChI |
InChI=1S/C11H6BrCl2FN2O/c12-8-3-7(15)2-1-6(8)5-17-11(18)10(14)9(13)4-16-17/h1-4H,5H2 |
Clave InChI |
DJRDFPAGFCRKBN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)Br)CN2C(=O)C(=C(C=N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


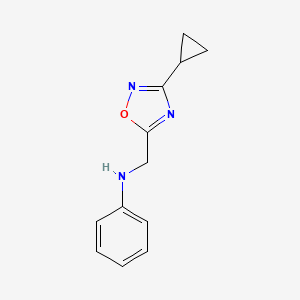
![4-{[(E)-(4-chlorophenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B14914338.png)

![Bis[4-(2,5-dimethyl-1-pyrrolyl)phenyl] oxide](/img/structure/B14914353.png)
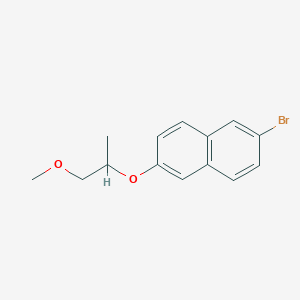
![2-(4-(Tetrazolo[1,5-b]pyridazin-6-yl)piperazin-1-yl)ethan-1-ol](/img/structure/B14914362.png)
![2-(Methoxycarbonyl)imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B14914368.png)

![n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B14914378.png)

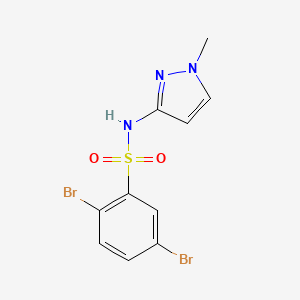
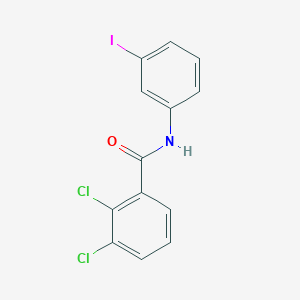
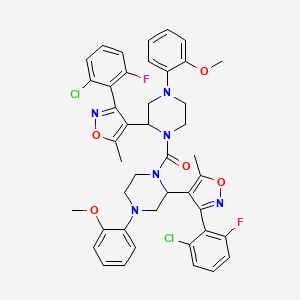
![(1S,5S)-1,8,8-Trimethyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14914430.png)
